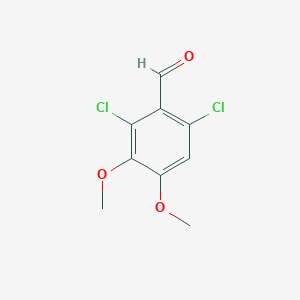

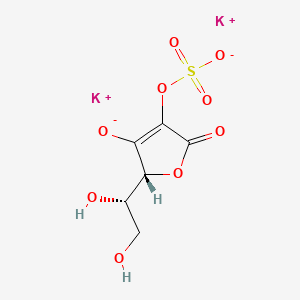

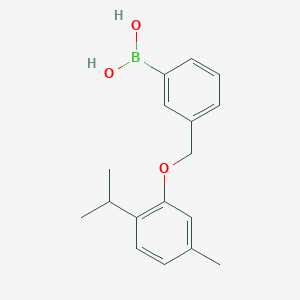

Ácido (3-((2-isopropil-5-metilfenoxi)metil)fenil)borónico

Descripción general

Descripción

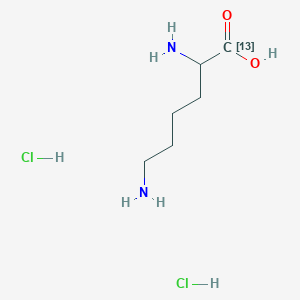

(3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid, also known as IMPB, is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of proteasome activity, which makes it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known for their wide application in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound’s mode of action is primarily through its role in the Suzuki–Miyaura coupling . This process involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling , a biochemical pathway that results in the formation of carbon–carbon bonds. The success of this pathway originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s worth noting that boronic acids, in general, are known for their stability and ease of preparation , which could potentially impact their bioavailability.

Result of Action

The primary result of the compound’s action is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling . This reaction is widely applied in organic synthesis, contributing to the creation of a broad range of organic compounds .

Action Environment

The action of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid, like other boronic acids, is influenced by environmental factors. The Suzuki–Miyaura coupling, for instance, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can be carried out in a variety of environments, making it a versatile tool in organic synthesis .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of using (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid in lab experiments is its potent inhibitory activity against the proteasome enzyme. This makes it a valuable tool for studying the role of proteasome activity in various biological processes. However, one of the limitations of using (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Direcciones Futuras

There are several future directions for the research on (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid. One of the areas of interest is the development of more potent and selective proteasome inhibitors based on the structure of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid. Moreover, there is also a need to investigate the potential therapeutic applications of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid in other diseases, such as neurodegenerative disorders and viral infections. Additionally, the use of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid in combination with other drugs or therapies is also an area of interest for future research.

Aplicaciones Científicas De Investigación

Reacciones de acoplamiento cruzado de Suzuki-Miyaura

Este compuesto es un jugador valioso en las reacciones de acoplamiento cruzado de Suzuki-Miyaura . Estas reacciones son fundamentales para crear enlaces carbono-carbono, un paso esencial en la síntesis de diversos productos farmacéuticos, polímeros y moléculas orgánicas complejas. La parte de ácido borónico de este compuesto reacciona con compuestos que contienen halógenos en presencia de un catalizador de paladio, lo que lleva a la formación de estructuras biarílicas, que son componentes centrales en muchos ingredientes farmacéuticos activos.

Catalizador en síntesis orgánica

Como derivado del ácido borónico, este compuesto sirve como catalizador en diferentes reacciones de síntesis orgánica . Puede facilitar la formación de nuevos enlaces carbono-carbono, particularmente en reacciones donde se requiere alta precisión y especificidad. Esto lo convierte en una herramienta indispensable para los químicos medicinales en el descubrimiento y desarrollo de fármacos.

Estudios de protodesboronación

El compuesto se utiliza en estudios de protodesboronación, que investigan la eliminación del grupo boro de los ésteres borónicos . Este proceso es crucial para comprender la estabilidad de los derivados del ácido borónico y desarrollar nuevos métodos para la síntesis y aplicación de estos compuestos en química orgánica.

Aplicaciones en ciencia de materiales

En la ciencia de los materiales, el grupo de ácido borónico de este compuesto se puede utilizar para modificar superficies o crear nuevos materiales con propiedades específicas . Por ejemplo, se puede emplear para crear materiales de detección que detectan moléculas biológicas, dada la afinidad de los ácidos borónicos por los dioles, que son frecuentes en muchas biomoléculas.

Estudios biológicos

Los ácidos borónicos, incluido este compuesto, se estudian por sus aplicaciones biológicas, particularmente como inhibidores enzimáticos . Su capacidad para formar enlaces covalentes reversibles con azúcares y otras biomoléculas que contienen dioles los hace adecuados para diseñar inhibidores para enzimas como proteasas y glucosidasas, que son objetivos para tratar diversas enfermedades.

Desarrollo de agentes terapéuticos

La estructura única de este compuesto permite su uso en el desarrollo de agentes terapéuticos . Su parte de ácido borónico puede interactuar con los sistemas biológicos de una manera que se puede aprovechar para diseñar fármacos novedosos, especialmente aquellos dirigidos al cáncer o los trastornos metabólicos.

Sensores químicos

Debido a la naturaleza reactiva del grupo ácido borónico con los dioles, este compuesto se puede utilizar para desarrollar sensores químicos . Estos sensores pueden detectar azúcares y otras sustancias que contienen grupos dioles, lo que tiene implicaciones para el manejo de la diabetes y otros diagnósticos médicos.

Investigación sobre la terapia de captura de neutrones de boro (BNCT)

Este compuesto también puede encontrar aplicación en la investigación de la terapia de captura de neutrones de boro (BNCT) . La BNCT es un tipo de radioterapia para tratar el cáncer. Los compuestos que contienen boro se introducen en las células cancerosas y, tras la irradiación con neutrones, sufren fisión, destruyendo selectivamente las células cancerosas.

Análisis Bioquímico

Biochemical Properties

(3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid plays a crucial role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the study of enzyme inhibition, particularly for enzymes that utilize diol-containing substrates. The compound has been shown to inhibit serine proteases and other enzymes by forming a stable complex with the active site .

Cellular Effects

The effects of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in cellular metabolism, including alterations in the levels of various metabolites .

Molecular Mechanism

At the molecular level, (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid exerts its effects through several mechanisms. The compound can bind to the active sites of enzymes, inhibiting their activity by forming a reversible covalent bond with nucleophilic residues. This inhibition can lead to changes in the enzyme’s conformation and function. Additionally, the compound can interact with other biomolecules, such as transcription factors, to modulate gene expression. These interactions can result in changes in cellular processes and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or other reactive substances. Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over time .

Dosage Effects in Animal Models

The effects of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, the compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s effects become more pronounced at certain dosage levels .

Metabolic Pathways

(3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid is involved in various metabolic pathways. The compound can interact with enzymes and cofactors involved in metabolic processes, leading to changes in metabolic flux and metabolite levels. These interactions can result in alterations in the levels of key metabolites, affecting overall cellular metabolism. The compound’s effects on metabolic pathways are an important area of study, as they can provide insights into its potential therapeutic applications .

Transport and Distribution

The transport and distribution of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins and other molecules that influence its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments .

Subcellular Localization

The subcellular localization of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid is an important factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biological effects. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .

Propiedades

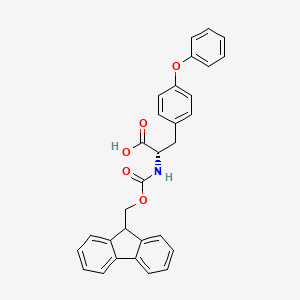

IUPAC Name |

[3-[(5-methyl-2-propan-2-ylphenoxy)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BO3/c1-12(2)16-8-7-13(3)9-17(16)21-11-14-5-4-6-15(10-14)18(19)20/h4-10,12,19-20H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABBYGNTCONFJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)COC2=C(C=CC(=C2)C)C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584758 | |

| Record name | (3-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1072951-74-6 | |

| Record name | (3-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1072951-74-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

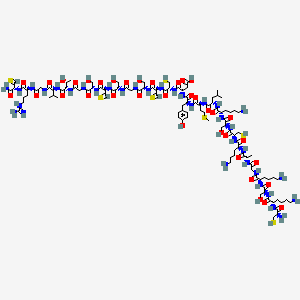

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.